2-Fluoro-1-N-(oxolan-2-ylmethyl)benzene-1,4-diamine, bis(oxalic acid)
Overview
Description
2-Fluoro-1-N-(oxolan-2-ylmethyl)benzene-1,4-diamine, bis(oxalic acid) is a complex organic compound with the molecular formula C15H19FN2O9. This compound is characterized by the presence of a fluorine atom, an oxolan-2-ylmethyl group, and a benzene ring substituted with two amine groups. The bis(oxalic acid) component indicates that the compound is associated with two oxalic acid molecules, which may influence its solubility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-N-(oxolan-2-ylmethyl)benzene-1,4-diamine typically involves multiple steps, starting with the preparation of the intermediate compounds
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the yield and purity of the final product. The bis(oxalic acid) component is typically introduced in the final purification step, where the compound is crystallized from an oxalic acid solution.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-N-(oxolan-2-ylmethyl)benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
2-Fluoro-1-N-(oxolan-2-ylmethyl)benzene-1,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-Fluoro-1-N-(oxolan-2-ylmethyl)benzene-1,4-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and oxolan-2-ylmethyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-1-N-(oxolan-2-ylmethyl)benzene-1,4-diamine: This compound is similar but lacks the bis(oxalic acid) component.
1,4-Diaminobenzene derivatives: These compounds share the benzene ring with two amine groups but differ in other substituents.
Uniqueness
The presence of the fluorine atom and the oxolan-2-ylmethyl group distinguishes 2-Fluoro-1-N-(oxolan-2-ylmethyl)benzene-1,4-diamine, bis(oxalic acid) from other similar compounds
Properties
IUPAC Name |
2-fluoro-1-N-(oxolan-2-ylmethyl)benzene-1,4-diamine;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O.2C2H2O4/c12-10-6-8(13)3-4-11(10)14-7-9-2-1-5-15-9;2*3-1(4)2(5)6/h3-4,6,9,14H,1-2,5,7,13H2;2*(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQLNEQXQUABDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=C(C=C(C=C2)N)F.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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